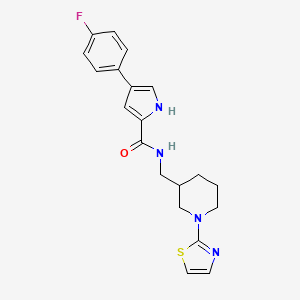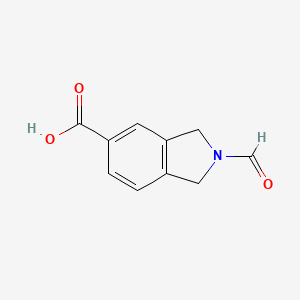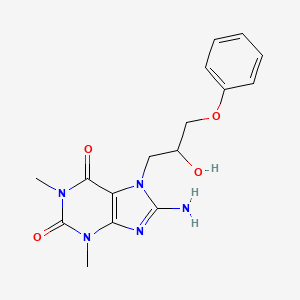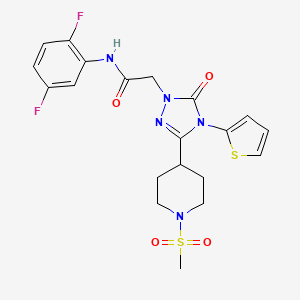![molecular formula C19H23N3O2 B2479103 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole CAS No. 2097912-25-7](/img/structure/B2479103.png)
4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazole derivative with a benzofuran and pyrrolidine group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. Benzofurans are oxygen-containing heterocyclic compounds that are part of many pharmaceuticals and natural products . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. These groups can confer various properties to the compound, depending on their substitution and arrangement .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzofuran derivatives can be synthesized through various methods, including free radical cyclization and proton quantum tunneling . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . Pyrrolidines can be synthesized through a variety of methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzofuran and pyrazole rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt various conformations .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. The benzofuran moiety can undergo electrophilic aromatic substitution reactions, while the pyrazole ring can react with electrophiles at the nitrogen atom .科学的研究の応用
Anticancer Properties
Benzofuran derivatives have been investigated for their anticancer potential. Compound 36, a benzofuran derivative, exhibited significant cell growth inhibitory effects against various cancer cell lines. Notably, it demonstrated inhibition rates in different cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further research could explore its mechanism of action and potential clinical applications.
Proteomics Research
4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine is used in proteomics research. Its molecular formula is C11H10N2OS, and its molecular weight is 218.27 g/mol. Researchers study its interactions with proteins, cellular pathways, and signaling networks to uncover novel therapeutic targets .
Synthetic Methodology Development
The compound’s synthesis has attracted attention. Researchers have developed new synthetic methodologies to obtain related compounds, such as carboxamide-phthalides, through oxidative contraction ring rearrangements. These methods contribute to the broader field of organic synthesis and drug discovery .
Ovarian Cancer Treatment
A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, including derivatives of 4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine, were evaluated for their anticancer activity against the human ovarian cancer cell line A2780. Further investigations could explore their potential as targeted therapies .
Drug Design and Optimization
Understanding the structure-activity relationship (SAR) of 4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine can guide drug design. Researchers may modify its chemical structure to enhance specific properties, such as binding affinity, selectivity, or bioavailability.
将来の方向性
作用機序
Target of Action
Benzofuran compounds, which are a part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and have attracted the attention of chemical and pharmaceutical researchers worldwide .
Mode of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that the compound might interact with its targets to inhibit their function, leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that the compound might lead to a decrease in cell proliferation, which could be beneficial in the context of anti-tumor activity.
Action Environment
One source mentions that a related compound is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . This suggests that the compound might have a broad range of stability under different environmental conditions.
特性
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-18(13(2)21(3)20-12)19(23)22-8-6-16(11-22)14-4-5-17-15(10-14)7-9-24-17/h4-5,10,16H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWVZEDRHBZZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2479022.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)




![Naphtho[1',2':4,5]furo[2,3-d]isoxazole](/img/structure/B2479032.png)
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2479034.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2479038.png)


